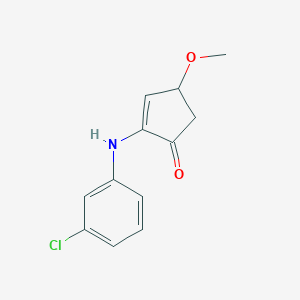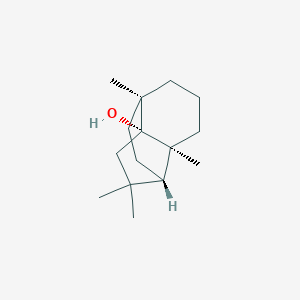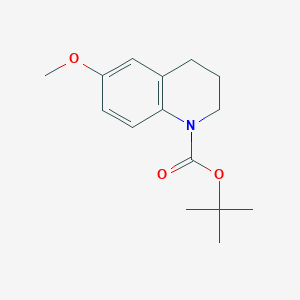
Tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate is a chemical compound that belongs to the class of quinoline derivatives. This compound has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate is not well understood. However, it has been suggested that this compound may interact with cellular membranes and affect membrane fluidity. This, in turn, may influence various cellular processes.
Effets Biochimiques Et Physiologiques
Tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate has been shown to have various biochemical and physiological effects. In a study conducted on rats, this compound was found to have antioxidant properties and was able to protect against oxidative stress. Additionally, this compound has been reported to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate in lab experiments is its ease of synthesis. Additionally, this compound has shown potential in various applications, including organic electronics and fluorescent probes. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate. One potential direction is to further investigate its potential applications in organic electronics. Additionally, more research is needed to understand the mechanism of action of this compound and its effects on cellular processes. Finally, further studies are needed to explore the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
Tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate can be synthesized through a multi-step process. The first step involves the reaction of 2-methoxyphenol with tert-butyl acrylate in the presence of a catalyst to form tert-butyl 2-methoxy-3-phenylpropanoate. This intermediate is then reacted with 2,5-dimethoxytetrahydrofuran in the presence of a Lewis acid catalyst to form tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate.
Applications De Recherche Scientifique
Tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate has been used in various scientific research studies. One of the potential applications of this compound is in the field of organic electronics. It has been reported that this compound can be used as a hole-transporting material in organic light-emitting diodes (OLEDs). Additionally, this compound has shown potential as a fluorescent probe for the detection of nitric oxide.
Propriétés
IUPAC Name |
tert-butyl 6-methoxy-3,4-dihydro-2H-quinoline-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-9-5-6-11-10-12(18-4)7-8-13(11)16/h7-8,10H,5-6,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZJUPGMTPKDJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556992 |
Source


|
| Record name | tert-Butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate | |
CAS RN |
121006-53-9 |
Source


|
| Record name | tert-Butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

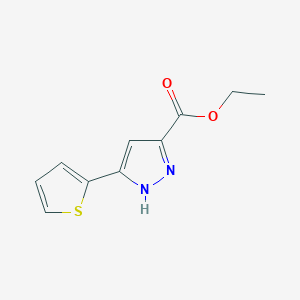
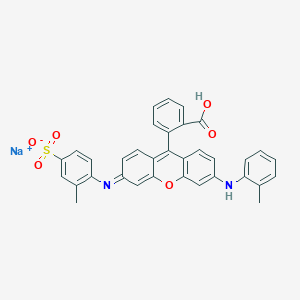
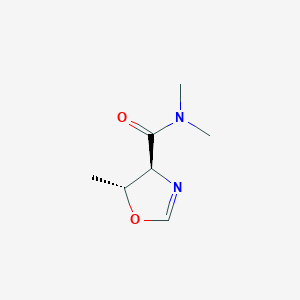

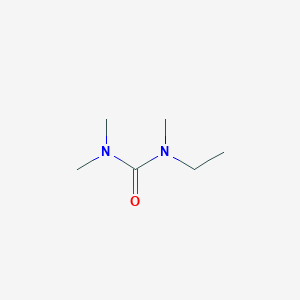
![(3R,5R)-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-5-[(4-methylphenyl)sulfanylmethyl]-1,2-oxazolidine](/img/structure/B37653.png)
![Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]-](/img/structure/B37657.png)
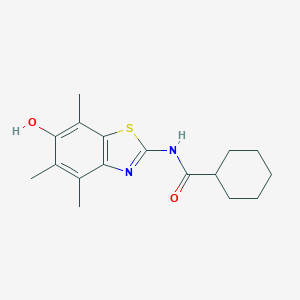
![Azane;6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-5-(6-carboxy-3,4,5-trisulfooxyoxan-2-yl)oxy-3,4-disulfooxyoxane-2-carboxylic acid](/img/structure/B37664.png)
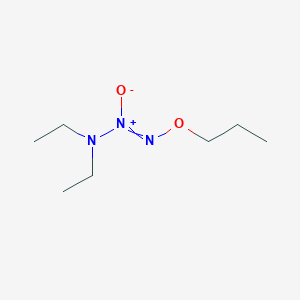
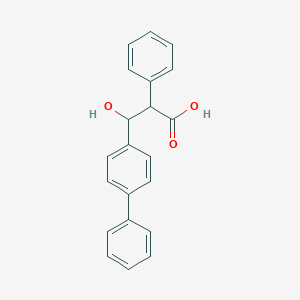
![3-amino-2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B37669.png)
